molecular formula C24H25NO7S B11626024 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

Cat. No.: B11626024
M. Wt: 471.5 g/mol
InChI Key: SHJDANIRWNOCBR-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is a complex organic compound characterized by its multiple methoxy groups and sulfonyl-benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyaniline to yield 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide.

    Sulfonylation: The next step involves the sulfonylation of the benzamide derivative. This is achieved by reacting the benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups present in the compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of sulfonyl group to sulfide.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions in biological systems.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and sulfonyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the sulfonyl and additional aromatic substituents.

    N-(4-methoxyphenyl)benzamide: Lacks the trimethoxy and sulfonyl groups.

    N-[(4-methylphenyl)sulfonyl]benzamide: Lacks the trimethoxy and methoxy groups.

Uniqueness

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is unique due to the presence of multiple methoxy groups and a sulfonyl-benzamide structure. These features confer distinct chemical properties, such as increased solubility and potential for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C24H25NO7S/c1-16-6-12-20(13-7-16)33(27,28)25(18-8-10-19(29-2)11-9-18)24(26)17-14-21(30-3)23(32-5)22(15-17)31-4/h6-15H,1-5H3

InChI Key

SHJDANIRWNOCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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